Degarelix - 214766-78-6

Degarelix

Catalog Number: EVT-254377
CAS Number: 214766-78-6
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1632.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Degarelix [Ac-D-2Nal-D-Cpa-D-Pal-Ser-Aph(L-Hor)-D-Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2] [, ] is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist [, , ]. It plays a crucial role in scientific research as a tool to investigate the effects of rapid and sustained testosterone suppression. Degarelix is specifically designed to target and block the GnRH receptors in the pituitary gland [, ]. This action effectively prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production [, , ].

Synthesis Analysis

Degarelix synthesis commonly employs solid-phase peptide synthesis (SPPS) using amino resin as the initial carrier []. The process involves sequential addition of Fmoc-protected amino acids corresponding to the Degarelix sequence. The final amino acid, Ac-D-2Nal-OH, is added via a condensation reaction. Deprotection reactions follow to yield the fully protected Degarelix peptide resin. Acidolysis and ether sedimentation then generate the crude peptide, which undergoes chromatographic purification, acetic acid salinization, and freeze-drying to obtain the final product []. This method, utilizing Oxyma as the coupling reagent, aims to improve safety and minimize byproducts, offering a high yield (up to 61%) and purity (up to 99%) of Degarelix [].

Mechanism of Action

Degarelix exerts its effects by acting as a competitive antagonist at GnRH receptors located in the pituitary gland [, , ]. Unlike GnRH agonists, which initially stimulate receptor activation leading to a testosterone surge, Degarelix directly blocks the receptors, preventing the release of LH and FSH [, , ]. This immediate and sustained suppression of gonadotropins effectively reduces testosterone production, mimicking a state of chemical castration [, , , ].

Physical and Chemical Properties Analysis

Degarelix exhibits high water solubility, exceeding 50 mg/ml, making it suitable for subcutaneous administration []. Upon injection, it forms a gel depot that allows for sustained release into the circulation []. This property contributes to its prolonged duration of action, enabling effective testosterone suppression with monthly administrations [, ]. Further research on Degarelix's physicochemical properties like its gelation kinetics, degradation profile, and interactions with biological molecules could be beneficial for optimizing its formulation and delivery [].

Applications
  • In vitro studies: Degarelix is used to investigate the direct effects of testosterone suppression on various prostate cell lines [, , ]. Its application extends to studying the impact on cell viability, proliferation, apoptosis, and the expression of specific proteins involved in prostate cancer progression [, , ].
  • In vivo studies: Animal models, particularly rats bearing prostate tumors, are crucial for preclinical evaluation of Degarelix's efficacy in suppressing tumor growth [, ]. Research utilizing these models provides valuable insights into the impact of Degarelix on tumor volume, PSA levels, and potential mechanisms of action [, ].
  • Immunological Studies: Degarelix is used to understand the complex interplay between androgen deprivation and the immune system in prostate cancer []. Research explores how Degarelix treatment affects immune cell infiltration into the tumor microenvironment, the expression of immune checkpoint molecules, and the potential for combination therapies with immunotherapy [].
  • Biomarker Discovery: Degarelix's ability to induce specific changes in cellular processes and protein expression makes it a valuable tool in biomarker discovery []. By analyzing the molecular alterations in prostate cells treated with Degarelix, researchers aim to identify novel biomarkers for diagnosis, prognosis, and treatment response prediction in prostate cancer.
  • Comparative Studies: Degarelix's unique pharmacological profile allows for comparative studies with other androgen deprivation therapies, such as GnRH agonists [, , , ]. These studies aim to elucidate the comparative efficacy, safety, and impact on various clinical parameters like PSA response, bone health, and quality of life [, , , ].

Leuprolide

    Compound Description: Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist commonly used in androgen deprivation therapy (ADT) for prostate cancer. It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a downregulation of GnRH receptors, leading to suppression of testosterone production [, ].

    Relevance: Leuprolide serves as a primary comparator to Degarelix in numerous studies due to its established role in ADT. Unlike Degarelix, a GnRH antagonist, Leuprolide causes an initial testosterone surge ("flare") before achieving suppression [, ]. This difference is crucial for patients with advanced prostate cancer where a testosterone surge might be detrimental [, ].

Goserelin

    Compound Description: Goserelin is another GnRH agonist used in ADT for prostate cancer. Like Leuprolide, it initially causes a testosterone surge before achieving suppression [, ].

    Relevance: Goserelin is often compared to Degarelix in clinical trials to assess comparative efficacy and safety profiles [, , , ]. Specifically, researchers are interested in understanding how the rapid testosterone suppression of Degarelix, without a surge, compares to the delayed suppression of Goserelin [, ].

Bicalutamide

    Compound Description: Bicalutamide is a nonsteroidal antiandrogen that blocks the action of testosterone within the body. It is often used in conjunction with GnRH agonists to counteract the initial testosterone surge [, , ].

    Relevance: Bicalutamide is frequently co-administered with GnRH agonists like Leuprolide and Goserelin in studies comparing them to Degarelix monotherapy [, , ]. This helps to isolate the effects of Degarelix's unique mechanism of action (direct GnRH antagonism) from the combined effect of a GnRH agonist and an antiandrogen.

Abarelix

    Compound Description: Abarelix is a GnRH antagonist that was briefly used in prostate cancer treatment. It demonstrated a rapid testosterone suppression like Degarelix, but its use was limited due to a higher risk of severe allergic reactions [].

Cetrorelix

    Compound Description: Cetrorelix is another GnRH antagonist primarily used in assisted reproductive technology to prevent premature ovulation. It has also been investigated for potential applications in prostate cancer treatment [].

    Relevance: Cetrorelix shares its mechanism of action with Degarelix, both being GnRH antagonists []. The comparison between them allows researchers to understand how Degarelix's pharmacokinetic properties, such as its longer duration of action, contribute to its clinical utility [].

Ganirelix

    Compound Description: Ganirelix is a GnRH antagonist primarily used in controlled ovarian stimulation protocols for assisted reproduction. Similar to Cetrorelix, it has also been explored for potential use in prostate cancer [].

    Relevance: Ganirelix, being a GnRH antagonist, helps highlight the unique characteristics of Degarelix within this class of drugs []. Degarelix's extended duration of action and favorable safety profile contribute to its selection as a preferred GnRH antagonist for prostate cancer [].

Azaline B

    Compound Description: Azaline B is a potent GnRH antagonist that was investigated preclinically for potential use in prostate cancer treatment. It demonstrated a rapid suppression of LH release, but its duration of action was shorter than Degarelix [].

    Relevance: Azaline B serves as a benchmark for evaluating the duration of action of novel GnRH antagonists, including Degarelix and its analogs []. Degarelix's ability to maintain LH suppression for a more extended period contributes to its clinical advantage.

    Compound Description: This is an analog of Degarelix with a substitution at the 3rd position ([N(β)-(2-pyridyl-methyl)d-Dap(3)]) []. It exhibited potent antagonistic activity in vitro but had a shorter duration of action compared to Degarelix [].

    Relevance: This analog provides insights into the structure-activity relationship of Degarelix. The substitution at position 3, while maintaining in vitro potency, affected the pharmacokinetic properties, leading to a shorter duration of action [].

[Pra(7)]degarelix

    Compound Description: This Degarelix analog contains a substitution at the 7th position (Pra(7)) []. Similar to the previous analog, it showed potent antagonistic activity in vitro but had a shorter duration of action in vivo compared to Degarelix [].

    Relevance: This analog, with a modification at position 7, further emphasizes the importance of specific structural features in Degarelix for its long-lasting effects in vivo [].

[N(δ)-(IGly)Orn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(δ)-(IGly)Orn(8)]) []. Despite exhibiting potent in vitro antagonism, it also exhibited a shorter duration of action compared to Degarelix [].

    Relevance: This analog, with its alteration at position 8, further confirms the influence of specific amino acid residues in Degarelix on its pharmacokinetic properties and duration of action [].

[N(α)-methyl-Leu(7)]degarelix

    Compound Description: This Degarelix analog incorporates N-methylation at the 7th position ([N(α)-methyl-Leu(7)]) []. While potent in vitro, its duration of action was shorter than that of Degarelix [].

    Relevance: This N-methylated analog demonstrates that modifications, even subtle ones like methylation, can significantly impact the pharmacokinetic profile and duration of action of Degarelix [].

[N(ε)-cyclohexyl-Lys(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(ε)-cyclohexyl-Lys(8)]) []. It displayed potent antagonistic activity and a duration of action comparable to Azaline B, though shorter than Degarelix [].

    Relevance: This analog, while possessing a shorter duration of action than Degarelix, provides a valuable comparison point, particularly in relation to Azaline B []. It highlights the superior duration of action of Degarelix even compared to other potent analogs.

[N(β)-(IβAla)Dap(8)]degarelix

    Compound Description: This analog has a substitution at the 8th position ([N(β)-(IβAla)Dap(8)]) []. Similar to the previous analog, it showed potent antagonistic activity and a duration of action comparable to Azaline B, but shorter than Degarelix [].

    Relevance: This analog further reinforces the idea that modifications at key positions within the Degarelix structure, while potentially maintaining in vitro potency, can significantly impact its duration of action in vivo [].

    Compound Description: This Degarelix analog contains a substitution at the 8th position ([N(γ)-(IGly)Dab(8)]) []. It exhibited potent antagonistic activity and a longer duration of action than Azaline B but still shorter than Degarelix [].

[IOrn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([IOrn(8)]) []. It showed potent antagonistic activity and a longer duration of action than Azaline B, but shorter than Degarelix [].

Properties

CAS Number

214766-78-6

Product Name

Degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O16

Molecular Weight

1632.3 g/mol

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.